3-Formylphenyl 4-bromobenzoate
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Overview
Description
3-Formylphenyl 4-bromobenzoate is an organic compound that features both a formyl group and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 4-bromobenzoate typically involves the esterification of 3-formylphenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: 3-Formylphenyl 4-carboxybenzoate.
Reduction: 3-Hydroxymethylphenyl 4-bromobenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers or liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-bromobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and bromobenzoate groups. These interactions can involve hydrogen bonding, van der Waals forces, or covalent bonding, depending on the target molecule. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl 4-bromobenzoate: Similar structure but with the formyl group on the para position relative to the bromobenzoate moiety.
3-Formylphenyl 2-bromobenzoate: Similar structure but with the bromobenzoate moiety on the ortho position relative to the formyl group.
4-Formylphenyl 3-bromobenzoate: Similar structure but with the bromobenzoate moiety on the meta position relative to the formyl group.
Uniqueness
3-Formylphenyl 4-bromobenzoate is unique due to the specific positioning of the formyl and bromobenzoate groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-formylphenyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKCUBMBMFKMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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